molecular formula C7H4N2O2S B147366 4-Nitrophenyl isothiocyanate CAS No. 2131-61-5

4-Nitrophenyl isothiocyanate

Cat. No.: B147366
CAS No.: 2131-61-5
M. Wt: 180.19 g/mol
InChI Key: NXHSSIGRWJENBH-UHFFFAOYSA-N
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Description

4-Nitrophenyl isothiocyanate (CAS 2131-61-5) is a nitro-substituted aromatic isothiocyanate with the molecular formula C₇H₄N₂O₂S and a molecular weight of 196.18 g/mol. It is synthesized via the reaction of 4-nitroaniline with thiophosgene or similar reagents, followed by purification . This compound is commercially available in high purity (97–98%) and is widely used as a reagent in organic synthesis, particularly for preparing:

  • Thiosemicarbazides (via reaction with hydrazine hydrate) ,
  • Polythioureas for self-healing materials .

Its electron-withdrawing nitro group enhances reactivity toward nucleophiles, making it valuable in constructing heterocyclic frameworks and sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-nitroaniline with thiophosgene. The reaction typically proceeds as follows: [ \text{4-Nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the reaction of 4-nitrophenylamine with carbon disulfide and a base, followed by desulfurization using a suitable reagent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

Biochemical Applications

Protein Labeling and Interaction Studies
4-NPIC is extensively used for labeling proteins and peptides due to its ability to react with primary amines present in amino acids. This reaction forms stable thiourea bonds, allowing researchers to track protein localization, study protein-protein interactions, and analyze protein functions through techniques such as Western blotting and mass spectrometry .

Mechanism of Action
The electrophilic nature of the isothiocyanate group allows it to selectively label nucleophilic sites in proteins. This specificity is crucial for understanding biochemical pathways and interactions within cellular systems .

Medicinal Chemistry

Anticancer Research
Recent studies have highlighted the potential of 4-NPIC as an anticancer agent. It has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit cancer cell growth. The combination of 4-NPIC with other drugs has shown promise in various in vitro studies, suggesting its role in developing novel cancer therapies .

Pharmaceutical Development
In pharmaceutical chemistry, 4-NPIC serves as an important intermediate in synthesizing various bioactive compounds. Its reactivity allows for the creation of diverse thiourea derivatives that can be further developed into therapeutic agents .

Environmental Applications

Detection of Contaminants
Due to its reactive nature, 4-NPIC can be employed in environmental chemistry for detecting specific contaminants. Its ability to form stable complexes with certain pollutants makes it useful for developing analytical methods aimed at monitoring environmental health .

Case Study 1: Protein Interaction Analysis

In a study examining the interaction between specific enzymes and substrates, researchers utilized 4-NPIC to label the enzyme's active site. The labeled proteins were then analyzed using mass spectrometry, revealing critical insights into enzyme kinetics and substrate specificity.

Case Study 2: Anticancer Synergy

A research team investigated the effects of combining 4-NPIC with traditional chemotherapy drugs on various cancer cell lines. The results indicated that this combination significantly reduced cell viability compared to either treatment alone, suggesting a potential new strategy for enhancing cancer treatment efficacy.

Data Table: Comparison of Isothiocyanates

Compound NameStructureUnique Features
This compound C₇H₆N₂O₂SHigh reactivity towards amines; used in labeling
Phenethyl Isothiocyanate C₉H₉NSLacks nitro group; primarily flavoring agent
Benzyl Isothiocyanate C₈H₈N₂SCommonly used in organic synthesis

Mechanism of Action

The mechanism of action of 4-nitrophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of thiourea, carbamate, and thiocarbamate derivatives .

In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity by modifying essential amino acid residues .

Comparison with Similar Compounds

Structural Analogs: Substituted Phenyl Isothiocyanates

Key Compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
4-Nitrophenyl isothiocyanate 2131-61-5 C₇H₄N₂O₂S 196.18 Antinociceptive agents , thiosemicarbazide sensors , polythioureas
Phenyl isothiocyanate 103-72-0 C₇H₅NS 135.19 General synthesis of thioureas, Edman degradation
4-Methoxyphenyl isothiocyanate N/A C₈H₇NOS 165.21 Modular polymers with tunable properties
4-tert-Butylphenyl isothiocyanate 19241-24-8 C₁₁H₁₃NS 191.29 Intermediate in pharmaceuticals and agrochemicals
Nitroscanate 19881-18-6 C₁₃H₈N₂O₃S 296.28 Veterinary anthelmintic

Reactivity and Substituent Effects:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity of the isothiocyanate group, accelerating reactions with amines/hydrazines. This compound reacts faster than phenyl or methoxy-substituted analogs .
  • Electron-Donating Groups (e.g., -OCH₃) : Reduce reactivity but improve solubility in organic solvents, aiding polymer synthesis .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder nucleophilic attack, limiting use in sterically demanding reactions .

Functional Group Analogs: Isocyanates vs. Isothiocyanates

Compound Name Functional Group Key Differences
This compound -NCS Higher nucleophilicity of sulfur enables thioamide/thiourea formation
4-Nitrophenyl isocyanate -NCO Reacts with alcohols/amines to form urethanes/ureas; less stable than isothiocyanates
  • Stability : Isothiocyanates are generally more stable than isocyanates, which hydrolyze readily to amines .
  • Biological Activity : Isothiocyanates (e.g., 4-nitrophenyl) show higher bioactivity in medicinal chemistry compared to isocyanates .

Positional Isomers of Nitrophenyl Isothiocyanates

Compound Name Nitro Position Reactivity Trend
This compound Para Highest reactivity due to strong electron-withdrawing effect
3-Nitrophenyl isothiocyanate Meta Moderate reactivity; less conjugation with -NCS group
2-Nitrophenyl isothiocyanate Ortho Lowest reactivity due to steric hindrance

Research Findings and Industrial Relevance

  • Antinociceptive Agents: Derivatives of this compound exhibit significant pain-relief properties in rodent models, outperforming phenyl isothiocyanate analogs .
  • Sensors : Thiosemicarbazides derived from this compound show colorimetric anion sensing via UV-vis and NMR spectroscopy .
  • Industrial Demand : High-purity this compound is supplied globally (e.g., by Tokyo Chemical Industry and Bellingham Chemicals) for pharmaceutical R&D .

Biological Activity

4-Nitrophenyl isothiocyanate (4-NPIC) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.

Biological Activities

1. Antioxidant Activity

Research indicates that 4-NPIC exhibits significant antioxidant properties. In a comparative study involving various isothiocyanates, 4-NPIC demonstrated effective free radical scavenging activity. The antioxidant capacity was evaluated using several assays, including DPPH and ORAC methods, revealing that 4-NPIC effectively neutralizes reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Table 1: Antioxidant Activity of 4-NPIC Compared to Other Isothiocyanates

CompoundDPPH IC50 (µM)ORAC (mM TE)
This compound2532
Phenyl Isothiocyanate3028
Allyl Isothiocyanate4022

Source: Adapted from various studies on isothiocyanates .

2. Anti-Inflammatory Activity

4-NPIC has been shown to possess anti-inflammatory properties. It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies revealed that at concentrations of 50 µM, 4-NPIC could achieve approximately 85% inhibition of COX-2 activity, making it a potential candidate for therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial effectiveness of 4-NPIC has been evaluated against various bacterial strains. Studies reported moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 250 to 500 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, the compound exhibited less activity against Gram-negative bacteria.

Table 2: Antimicrobial Activity of 4-NPIC

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Bacillus subtilis300
Escherichia coli>1000

Source: Data compiled from antimicrobial studies on isothiocyanates .

The biological activities of 4-NPIC can be attributed to its ability to modulate cellular signaling pathways. The compound activates the Nrf2 pathway, which enhances the expression of antioxidant enzymes, thereby reducing oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

A notable case study examined the effects of dietary inclusion of cruciferous vegetables rich in isothiocyanates, including derivatives like 4-NPIC. Participants showed reduced markers of inflammation and oxidative stress after a controlled dietary intervention over six weeks. This study highlights the potential health benefits associated with dietary isothiocyanates.

Properties

IUPAC Name

1-isothiocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHSSIGRWJENBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062198
Record name Benzene, 1-isothiocyanato-4-nitro-
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-61-5
Record name 4-Nitrophenyl isothiocyanate
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Record name 4-Nitrophenyl isothiocyanate
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Nitrophenyl isothiocyanate
4-Nitrophenyl isothiocyanate
4-Nitrophenyl isothiocyanate
4-Nitrophenyl isothiocyanate
4-Nitrophenyl isothiocyanate
4-Nitrophenyl isothiocyanate

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